

Application Note: Calculating Dye-to-Protein Ratio for AF 555 NHS Ester

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Compound of Interest

Compound Name: AF 555 NHS ester

Cat. No.: B12368062

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Introduction

This application note provides a detailed protocol for determining the degree of labeling (DOL), also known as the dye-to-protein ratio, for proteins conjugated with Alexa Fluor™ 555 (AF 555) NHS ester. Accurate determination of the DOL is critical for ensuring the quality and consistency of fluorescently labeled protein conjugates, which are widely used in various biological assays such as immunofluorescence, flow cytometry, and ELISA. The protocol relies on UV-Visible spectrophotometry to measure the absorbance of the dye and the protein, from which the DOL can be calculated.

Principle

The calculation of the dye-to-protein ratio is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of the labeled protein at two specific wavelengths, we can determine the concentrations of both the dye and the protein, and subsequently, their molar ratio.

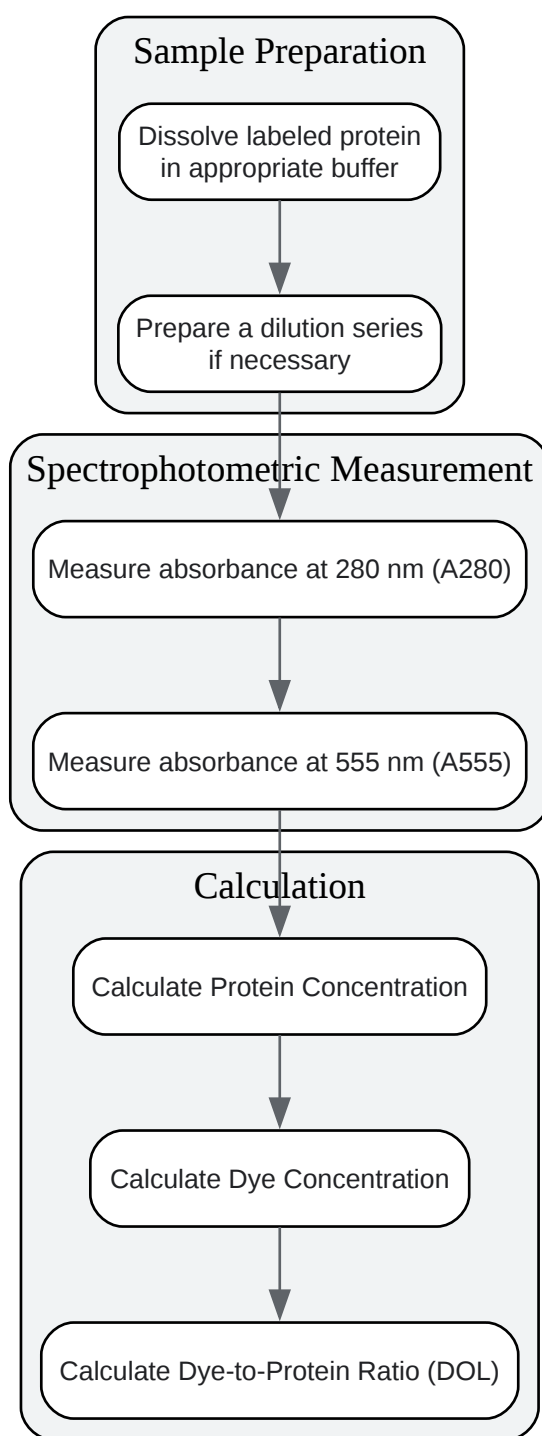
The absorbance of the AF 555 dye is measured at its maximum absorption wavelength (~555 nm), while the protein concentration is determined by measuring the absorbance at 280 nm. However, the dye also absorbs light at 280 nm, so a correction factor is necessary to obtain the true absorbance of the protein.

Materials and Equipment

- **AF 555 NHS ester**-labeled protein
- Unlabeled protein (for reference)
- Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- UV-Visible spectrophotometer
- Quartz cuvettes

Experimental Protocol

A detailed workflow for determining the dye-to-protein ratio is outlined below.



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Figure 1. Experimental workflow for determining the dye-to-protein ratio.

4.1. Sample Preparation

- Purify the labeled protein from any unconjugated dye. This is a critical step, as free dye will lead to an overestimation of the DOL. Size exclusion chromatography is a commonly used method for this purpose.
- Dissolve the purified, labeled protein in a suitable buffer (e.g., PBS, pH 7.4).
- Measure the absorbance of the solution. If the absorbance at 555 nm is above the linear range of the spectrophotometer, dilute the sample accordingly with the same buffer.

4.2. Spectrophotometric Measurement

- Set the spectrophotometer to read absorbance at 280 nm and 555 nm.
- Blank the spectrophotometer with the buffer used to dissolve the protein conjugate.
- Measure the absorbance of the labeled protein solution at both 280 nm (A₂₈₀) and 555 nm (A₅₅₅). Record these values.

Data Analysis and Calculation

The following equations are used to calculate the dye-to-protein ratio.

5.1. Key Parameters

The following constants are required for the calculation:

Parameter	Symbol	Value
Molar extinction coefficient of AF 555 at 555 nm	ϵ_{dye}	150,000 cm ⁻¹ M ⁻¹
Correction Factor (A ₂₈₀ of AF 555 / A ₅₅₅ of AF 555)	CF	0.08
Molar extinction coefficient of the protein at 280 nm	$\epsilon_{\text{protein}}$	Varies by protein (e.g., for IgG: ~210,000 cm ⁻¹ M ⁻¹)
Molecular weight of the protein	MW _{protein}	Varies by protein (e.g., for IgG: ~150,000 g/mol)

5.2. Calculation Steps

- Calculate the molar concentration of the dye:

$$[\text{Dye}] \text{ (M)} = A_{555} / (\epsilon_{\text{dye}} \times \text{path length})$$

Note: The standard cuvette path length is 1 cm.

- Calculate the corrected absorbance of the protein at 280 nm:

$$\text{Corrected } A_{280} = A_{280} - (A_{555} \times CF)$$

- Calculate the molar concentration of the protein:

$$[\text{Protein}] \text{ (M)} = \text{Corrected } A_{280} / (\epsilon_{\text{protein}} \times \text{path length})$$

- Calculate the Degree of Labeling (DOL):

$$\text{DOL} = [\text{Dye}] / [\text{Protein}]$$

5.3. Example Calculation

Let's assume the following measurements for an AF 555-labeled IgG antibody:

- $A_{555} = 0.75$
- $A_{280} = 1.50$
- $\epsilon_{\text{IgG}} = 210,000 \text{ cm}^{-1}\text{M}^{-1}$
- Path length = 1 cm
- [Dye]: $0.75 / (150,000 \text{ cm}^{-1}\text{M}^{-1} \times 1 \text{ cm}) = 5.0 \times 10^{-6} \text{ M}$
- Corrected A_{280} : $1.50 - (0.75 \times 0.08) = 1.44$
- [Protein]: $1.44 / (210,000 \text{ cm}^{-1}\text{M}^{-1} \times 1 \text{ cm}) = 6.86 \times 10^{-6} \text{ M}$
- DOL: $(5.0 \times 10^{-6} \text{ M}) / (6.86 \times 10^{-6} \text{ M}) \approx 0.73$

This indicates that, on average, there are 0.73 molecules of AF 555 dye per molecule of IgG.

Troubleshooting

Issue	Possible Cause	Solution
High DOL (> 10)	Incomplete removal of free dye.	Re-purify the conjugate using size exclusion chromatography.
Precipitation of the protein.	Centrifuge the sample and measure the supernatant. Optimize labeling conditions.	
Low DOL (< 1)	Inefficient labeling reaction.	Optimize the dye-to-protein ratio in the labeling reaction, pH, or incubation time.
Inaccurate protein concentration.	Verify the protein concentration of the starting material.	
Negative Corrected A280	Incorrect blanking.	Re-blank the spectrophotometer with the correct buffer.
High dye concentration relative to protein.	Dilute the sample and re-measure.	

Conclusion

This protocol provides a reliable method for determining the dye-to-protein ratio of AF 555-labeled proteins. Accurate DOL calculation is essential for ensuring the reproducibility and quality of experimental results in a wide range of fluorescence-based applications.

Researchers should carefully follow the purification and measurement steps to obtain accurate and consistent results.

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